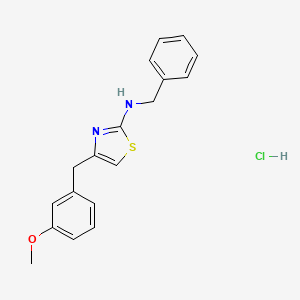
N-ベンジル-4-(3-メトキシベンジル)チアゾール-2-アミン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound’s structure also includes benzyl and methoxybenzyl groups, which contribute to its unique chemical properties.
科学的研究の応用
N-benzyl-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
作用機序
Target of Action
They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular function . For instance, some thiazole derivatives have been found to inhibit the growth of pancreatic cancer cells .
Biochemical Pathways
Thiazole derivatives can affect multiple biochemical pathways. They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . For example, some thiazole derivatives have been found to modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways .
Pharmacokinetics
A deuterium-labeled version of a similar compound has been synthesized for use as an internal standard for lc–ms analysis in drug absorption, distribution, and other pharmacokinetics studies .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . Some thiazole derivatives have been found to have antihyperalgesic effects in mice with neuropathic pain .
Action Environment
The action of thiazole derivatives can be influenced by various factors, including the physiological environment and the presence of other molecules .
将来の方向性
The future directions for “N-benzyl-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride” could involve further exploration of its pharmacological activities, particularly its anti-tubercular properties. Additionally, more research could be conducted to optimize its synthesis and understand its mechanism of action .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride typically involves the nucleophilic addition reaction of a thiazole derivative with benzyl and methoxybenzyl halides. One common method involves the reaction of 2-aminothiazole with benzyl chloride and 3-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetone at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N-benzyl-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methoxybenzyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various halides or nucleophiles; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used .
類似化合物との比較
Similar Compounds
- N-(4-methoxybenzyl)(4-methoxyphenyl)methanamine
- 4-Methoxybenzylamine
- (4-methoxyphenyl)methanamine
Uniqueness
N-benzyl-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride is unique due to its specific combination of benzyl, methoxybenzyl, and thiazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in its interactions with biological targets .
特性
IUPAC Name |
N-benzyl-4-[(3-methoxyphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS.ClH/c1-21-17-9-5-8-15(11-17)10-16-13-22-18(20-16)19-12-14-6-3-2-4-7-14;/h2-9,11,13H,10,12H2,1H3,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDJHXAVPPPCNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=CSC(=N2)NCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
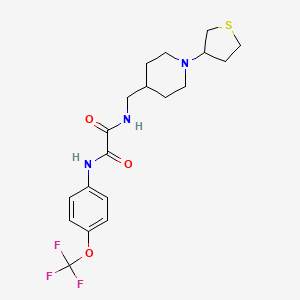
![2-methoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2429839.png)

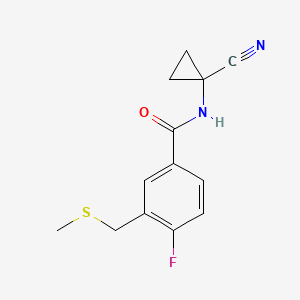
![1-(3-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2429844.png)

![(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2429846.png)
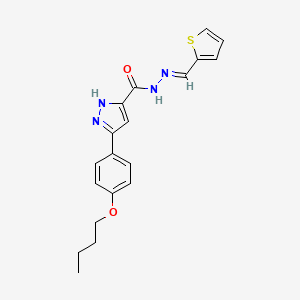
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methylcyclohexyl)-2-oxoacetamide](/img/structure/B2429848.png)
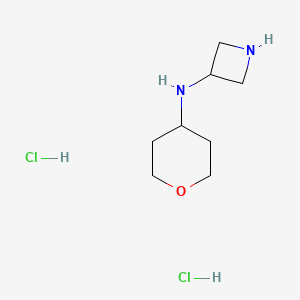

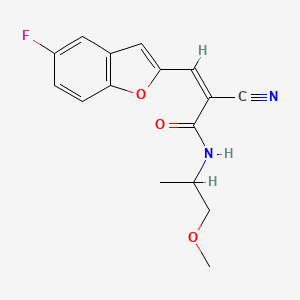
![2-(1-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]imino}ethyl)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2429855.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-{1-[4-(pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl}piperazine](/img/structure/B2429856.png)
